Calcium fluorophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

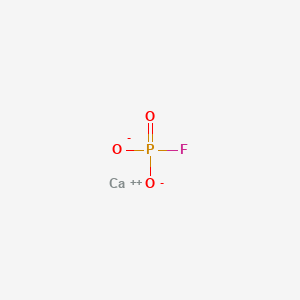

Calcium Fluorophosphate, also known as Calcium phosphorofluoridate, is a compound with the molecular formula CaFOP . It has an average mass of 138.048 Da and a monoisotopic mass of 137.919495 Da . It is also known as Fluorapatite, a phosphate mineral with the formula Ca5(PO4)3F (this compound) .

Synthesis Analysis

This compound can be synthesized in a three-step process. First, calcium phosphate is generated by combining calcium and phosphate salts at neutral pH. This material then reacts further with fluoride sources (often sodium monofluorophosphate or calcium fluoride (CaF2)) to give the mineral . High-quality nano-calcium fluoride can also be prepared in aqueous solution using calcined phosphogypsum by direct precipitation method .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CaFOP . The structure of Fluorapatite, a related compound, crystallizes in a hexagonal crystal system .Chemical Reactions Analysis

In the coal-based reduction process of fluorapatite, increasing the dosage of silica, iron oxide, carbon, reduction time, and reduction temperature could promote the reduction reaction of fluorapatite under certain conditions . The activation energy and pre-exponential factor of the reduction kinetics equation in the system containing silica were significantly lower than those in the system containing alumina .Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 138.048 Da . It is a hard crystalline solid . Although samples can have various colors (green, brown, blue, yellow, violet, or colorless), the pure mineral is colorless .Aplicaciones Científicas De Investigación

EPR Spectroscopy Studies

Electron Paramagnetic Resonance (EPR) spectroscopy has been utilized to study calcium fluorophosphate, particularly focusing on manganese ions at different calcium sites in the compound. This research, conducted by Warren (1970), has provided insights into the substitution of manganese into this compound, revealing details about the compound's structure and properties (Warren, 1970).

Dental Applications

This compound has been recognized for its dental applications, particularly in anticaries activity. White (1983) discussed the history and commercialization of fluorophosphates like sodium monofluorophosphate (MFP), highlighting its global adoption as a dentifrice additive due to its low toxicity and high solubility (White, 1983).

Crystal Growth Studies

Research by Mazelsky et al. (1974) explored the growth of this compound crystals under various conditions. They discovered new centers involving manganese bound to intrinsic defects, contributing to our understanding of the crystal's properties and formation (Mazelsky, Warren, 1974).

Hydroxyapatite Synthesis

This compound's role in synthesizing hydroxylapatite, a crucial component in bones and teeth, was investigated by Bollmeyer and Yoder (2018). Their study on the incorporation of fluorophosphate ion into hydroxylapatite provided insights into the compound's potential applications in biomaterials (Bollmeyer, Yoder, 2018).

Remineralization of Enamel Surfaces

This compound has been studied for its role in the remineralization of enamel surfaces, particularly in the context of dental health. Krutchkoff and Rowe (1971) investigated the chemical changes on enamel surfaces during remineralization, finding evidence of amorphous phosphate remineralization and calcium fluoride surface precipitate (Krutchkoff, Rowe, 1971).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

Número CAS |

7789-74-4 |

|---|---|

Fórmula molecular |

CaFH2O3P |

Peso molecular |

140.06 g/mol |

Nombre IUPAC |

calcium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/Ca.FH2O3P/c;1-5(2,3)4/h;(H2,2,3,4) |

Clave InChI |

RSHPNSZNALBASS-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])F.[Ca+2] |

SMILES canónico |

OP(=O)(O)F.[Ca] |

| 7789-74-4 | |

Pictogramas |

Irritant |

Números CAS relacionados |

15181-43-8 (Parent) |

Sinónimos |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

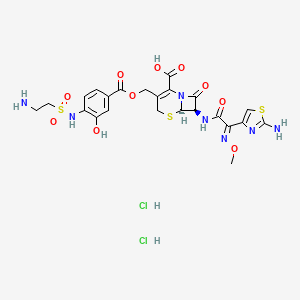

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{6-[(2-Hydroxy-benzoyl)-hydrazonomethyl]-7-methoxy-benzo[1,3]dioxol-5-yl}-ethyl)-N-methyl-acetamide](/img/structure/B1242377.png)

![1-[4-(Quinolin-2-ylmethoxy)phenyl]hexan-1-ol](/img/structure/B1242379.png)